

PQR620 solubility in DMSO for experiments

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Compound of Interest		
Compound Name:	PQR620	
Cat. No.:	B8181751	Get Quote

Application Notes: PQR620

Introduction

PQR620 is a novel, highly potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] It is a brain-penetrant, dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of cell growth, proliferation, and survival.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently overactivated in various human cancers and neurological disorders, making **PQR620** a valuable tool for both basic research and drug development.[3][4] These application notes provide detailed information on the solubility of **PQR620** in DMSO, its mechanism of action, and protocols for its use in common cell-based assays.

Physicochemical and Solubility Data

Proper solubilization is critical for accurate and reproducible experimental results. **PQR620** is sparingly soluble in aqueous solutions but shows good solubility in dimethyl sulfoxide (DMSO). It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.[5]



Property	Data	Reference
CAS Number	1927857-56-4	[6]
Molecular Formula	C21H25F2N7O2	[6]
Formula Weight	445.5 g/mol	[6]
Solubility in DMSO	6.4 mg/mL (14.37 mM) with warming	[7]
up to 20 mg/mL (44.89 mM)	[5]	
Sparingly soluble: 1-10 mg/mL	[6]	_
Solubility in Ethanol	Slightly soluble: 0.1-1 mg/mL	[6]

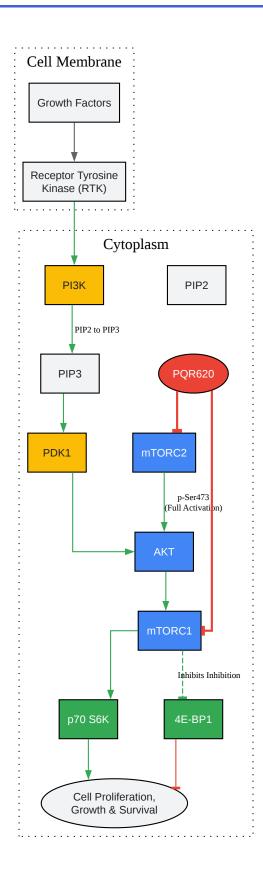
Mechanism of Action: Dual mTORC1/2 Inhibition

PQR620 exerts its effects by inhibiting the kinase activity of mTOR, a central component of two distinct protein complexes, mTORC1 and mTORC2.

- mTORC1 Inhibition: By inhibiting mTORC1, PQR620 blocks the phosphorylation of downstream effectors like p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis and cell growth.[3]
- mTORC2 Inhibition: **PQR620** also inhibits mTORC2, which is responsible for the full activation of AKT/PKB through phosphorylation at the Serine 473 (Ser473) site.[3][4] Inhibition of mTORC2 disrupts this crucial pro-survival signal.

The dual inhibition of both complexes allows **PQR620** to overcome the feedback activation of AKT that can occur with mTORC1-specific inhibitors like rapamycin.[8]





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Caption: **PQR620** inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT signaling pathway.

In Vitro Activity of PQR620

PQR620 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Cell Line Type	IC₅₀ Value (72h exposure)	Reference
Lymphoma Panel (n=56)	Median IC₅o: 250 nM	[3][4]
General Cancer Panel (n=66)	Mean IC50: 919 nM	[6]
A2058 Melanoma	IC ₅₀ (pS6): 0.1 μM; IC ₅₀ (pAKT S473): 0.2 μM	[7]

Protocols for Experimental Use

Protocol 1: Preparation of PQR620 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **PQR620** in DMSO, a common starting concentration for in vitro experiments.

Materials:

- PQR620 powder (MW: 445.5 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or heat block (optional)

Procedure:

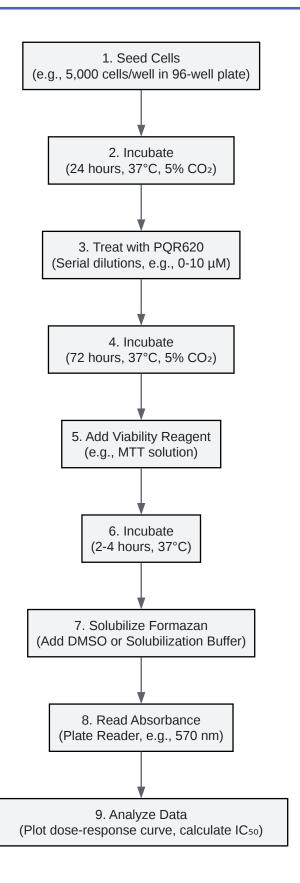


- Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of PQR620:
 - Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 445.5 g/mol * (1000 mg / 1 g) = 4.455
 mg
- Weighing: Carefully weigh out 4.455 mg of PQR620 powder and place it into a sterile microcentrifuge tube.
- Solubilization: Add 1 mL of anhydrous DMSO to the tube.
- Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes to dissolve the compound.
- Warming (if necessary): If the compound does not fully dissolve, warm the solution at 37°C for 5-10 minutes, with intermittent vortexing, to aid dissolution.[7]
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Viability / Cytotoxicity Assay

This protocol provides a general method for determining the IC₅₀ value of **PQR620** using a tetrazolium-based assay (e.g., MTT).





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Caption: Workflow for determining the IC50 of PQR620 using a cell viability assay.



Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **PQR620** in the appropriate cell culture medium. A typical concentration range might be from 1 nM to 10 μ M. Include a DMSO-only vehicle control.
- Cell Treatment: Remove the old medium from the cells and add 100 μ L of the medium containing the **PQR620** dilutions or vehicle control.
- Incubation: Incubate the plate for 72 hours, consistent with the timing used for published IC₅₀ determinations.[3]
- Viability Assessment: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values
 against the log of the PQR620 concentration and use non-linear regression to calculate the
 IC50 value.

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to confirm the mechanism of action of **PQR620** by observing the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with PQR620 at an effective concentration (e.g., 2 μM) or with a DMSO vehicle control for a specified time (e.g., 24 hours).[3][9]

Methodological & Application





- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
 - Phospho-AKT (Ser473) (for mTORC2 activity)
 - Total AKT
 - Phospho-p70 S6 Kinase (Thr389) (for mTORC1 activity)
 - Total p70 S6 Kinase
 - A loading control (e.g., β-Actin or GAPDH)
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and
 visualize the protein bands using a chemiluminescence imaging system. A decrease in the
 phosphorylated forms of AKT and p70 S6K in PQR620-treated samples relative to the control
 indicates successful target engagement.



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